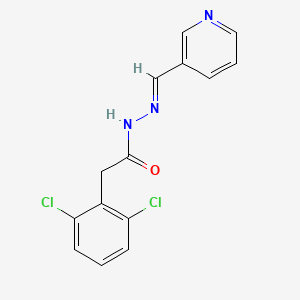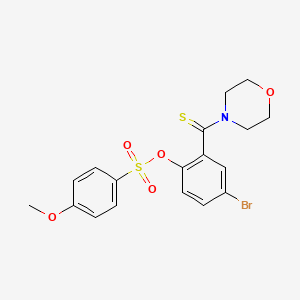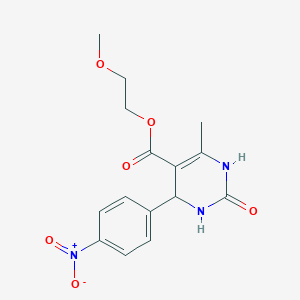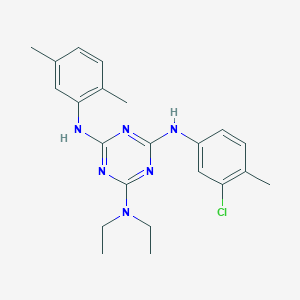
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, also known as DPAH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through a multi-step process. DPAH has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its anti-inflammatory and antimicrobial properties. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide. One area of research is the development of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide in various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazide derivative that has been widely studied for its potential therapeutic applications, as well as its biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are limitations to its use, there are also several future directions for the study of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide, including the development of new derivatives and the investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2-(2,6-dichlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide involves a multi-step process that includes the reaction of 2,6-dichlorobenzaldehyde with pyridine-3-carboxylic acid hydrazide, followed by the reaction of the resulting intermediate with acetyl chloride. The final product is obtained through the reaction of the intermediate with pyridine-3-carbaldehyde.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-4-1-5-13(16)11(12)7-14(20)19-18-9-10-3-2-6-17-8-10/h1-6,8-9H,7H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOLOBFOWPGAU-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NN=CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N/N=C/C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)
![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)

![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)


![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)